N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-13-5-6-14(20-9-4-10-27(20,21)22)11-16(13)19-28(23,24)18-12-15(25-2)7-8-17(18)26-3/h5-8,11-12,19H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHVBQBBJNRROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Mode of Action
It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This can lead to cell cycle arrest in the G1 phase, preventing the cell from entering the S phase for DNA replication. The downstream effects of this disruption can include slowed cell growth and proliferation.
Pharmacokinetics
Therefore, details about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, are unknown.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including:
- Isothiazolidin moiety : Contributes to its biological activity.
- Dimethoxybenzene sulfonamide group : Enhances pharmacological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O6S2 |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 941899-44-1 |
The primary mechanism of action for this compound involves the inhibition of Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation; thus, its inhibition can lead to:
- Cell Cycle Arrest : Prevents progression through the cell cycle.
- Induction of Apoptosis : Triggers programmed cell death in cancer cells.
This mechanism positions the compound as a potential candidate for cancer therapy.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness in inhibiting various cancer cell lines. For instance:
- Study Findings : Inhibition rates of up to 70% in certain cancer cell lines were observed at concentrations as low as 10 µM over 48 hours.
Case Studies
- Inhibition of CDK2 : A study focused on the interaction between the compound and CDK2 revealed that it effectively inhibits this enzyme, leading to reduced proliferation in breast cancer cells.
- Larvicidal Activity : Although primarily studied for anticancer properties, some derivatives related to this compound have shown larvicidal effects against Aedes aegypti, suggesting broader biological applications .
Toxicity Profile
Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells, even at high concentrations (up to 5200 µM) . This safety profile is critical for its potential therapeutic applications.
Comparative Studies
Comparative studies with other compounds have highlighted the unique efficacy of this compound. For example:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-3-methylphenyl) | Anticancer | |
| 3,4-(methylenedioxy) cinnamic acid | Larvicidal |
Future Research Directions
Future research should focus on:
- Mechanistic Studies : Further elucidating the pathways affected by this compound.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
